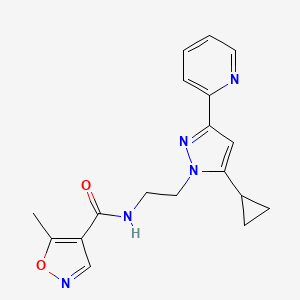

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl moiety at position 2. The pyrazole is linked via an ethyl chain to a 5-methylisoxazole-4-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12-14(11-21-25-12)18(24)20-8-9-23-17(13-5-6-13)10-16(22-23)15-4-2-3-7-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFNMWDQDULTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a unique structure characterized by several functional groups:

- Cyclopropyl Group : Contributes to the compound's unique pharmacological properties.

- Pyrazole Moiety : Known for its role in various biological activities, including anticancer and anti-inflammatory effects.

- Pyridine Ring : Enhances the compound's interactions with biological targets.

- Isosazole and Carboxamide Groups : These groups are crucial for solubility and biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the pyrazole and pyridine rings is particularly notable for their roles in modulating biological pathways related to microbial resistance.

2. Anticancer Activity

Several studies have reported that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression. The structural features allow it to selectively target cancer cells, making it a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammation.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to cell proliferation or apoptosis in cancer cells.

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Formation of the Pyrazole Ring : Utilizing cyclization reactions involving appropriate precursors.

- Introduction of Cyclopropyl Group : Achieved through specialized reactions that maintain the integrity of other functional groups.

- Carboxamide Formation : Finalizing with amide coupling reactions to introduce the carboxamide moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (2024) discloses compounds with carboxamide-linked heterocycles, though none directly match the target compound. Key examples include:

Example 51 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

- Structural Differences : Incorporates a pyrrolidine carboxamide backbone with a hydroxy group, a methylthiazol-substituted benzyl group, and an oxoisoindolinyl cyclopentane.

- Functional Implications : The hydroxy group may enhance solubility, while the methylthiazol and benzyl groups could improve target binding affinity, possibly for kinases or proteases. The absence of a pyrazole or isoxazole distinguishes it from the target compound .

Example 52: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Structural Differences : Features a dipeptide-like chain (4-methylpentanamido) and dual hydroxy groups.

- Functional Implications : The additional hydroxy and amide groups may increase metabolic stability or modulate selectivity for enzymes like prolyl hydroxylases .

EOS Med Chem Compound: N-(5-cyclopropyl-2H-pyrazol-3-yl)-5-ethynyl-2-piperazin-1-yl-pyrimidin-4-amine ()

This compound, marketed for medicinal purposes, shares a pyrazole core but diverges significantly:

- Structural Differences: Pyrimidine-Piperazine Moiety: Replaces the isoxazole-carboxamide with a piperazinyl-pyrimidine group. Pyrazole Substitution: Retains a cyclopropyl group but lacks the pyridin-2-yl group found in the target compound.

- Functional Implications : The ethynyl group may improve target engagement kinetics, while the piperazine could enhance solubility or blood-brain barrier penetration. The absence of a pyridinyl group might reduce off-target effects against nicotinic receptors .

Comparative Analysis Table

Key Research Findings and Implications

- Target Compound : The pyridin-2-yl and cyclopropyl groups may confer selectivity for kinases like JAK2 or FLT3, while the ethyl-isoxazole linker balances rigidity and flexibility for target engagement.

- Patent Compounds : The hydroxy and amide motifs in Examples 51–52 suggest optimization for oral bioavailability and target residence time, critical for chronic diseases .

- EOS Med Chem Compound : The ethynyl-pyrimidine-piperazine design aligns with kinase inhibitors in clinical trials (e.g., EGFR mutants), highlighting a divergent therapeutic focus compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.